![molecular formula C19H14FNO B5880986 N-(3-fluorophenyl)-2-biphenylcarboxamide](/img/structure/B5880986.png)
N-(3-fluorophenyl)-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-biphenylcarboxamide, also known as FLB-457, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a selective dopamine D2 receptor antagonist that has been studied for its ability to modulate dopaminergic neurotransmission in the brain. In
Mechanism of Action
N-(3-fluorophenyl)-2-biphenylcarboxamide acts as a selective dopamine D2 receptor antagonist, which means it binds to and blocks the activity of dopamine at D2 receptors in the brain. This leads to a decrease in dopaminergic neurotransmission, which can have various effects on behavior and cognition. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, reduce impulsivity, and improve cognitive flexibility in animal models.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to decrease dopamine release in the striatum, which is a key brain region involved in reward processing and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, which is another key brain region involved in reward processing. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-2-biphenylcarboxamide is its selectivity for dopamine D2 receptors, which allows for more precise modulation of dopaminergic neurotransmission in the brain. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has a long half-life, which makes it suitable for use in chronic studies. However, one of the limitations of N-(3-fluorophenyl)-2-biphenylcarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have off-target effects at high doses, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-2-biphenylcarboxamide. One area of interest is the role of N-(3-fluorophenyl)-2-biphenylcarboxamide in the treatment of addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, which makes it a promising candidate for the treatment of addiction. Additionally, further research is needed to investigate the long-term effects of N-(3-fluorophenyl)-2-biphenylcarboxamide on behavior and cognition. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-biphenylcarboxamide, particularly in humans.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2-biphenylcarboxamide involves the reaction of 3-fluoroaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-biphenylcarboxamide in its pure form.
Scientific Research Applications
N-(3-fluorophenyl)-2-biphenylcarboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate dopaminergic neurotransmission in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been used in preclinical studies to investigate the role of dopamine in reward processing and decision making.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRHULAKIIYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-biphenylcarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.